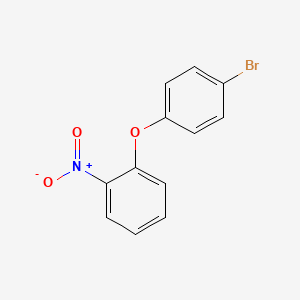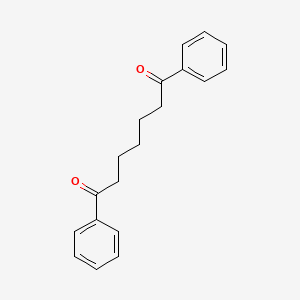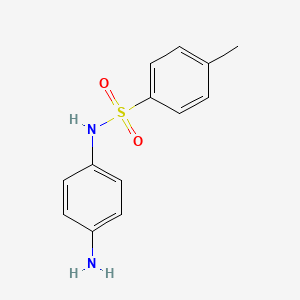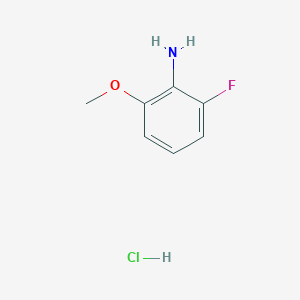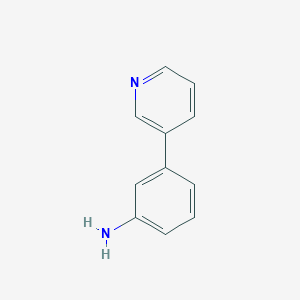
Bis(4-allyloxyphenyl)sulfone
Übersicht
Beschreibung
Bis(4-allyloxyphenyl)sulfone is a chemical compound with the molecular formula C18H18O4S . It has an average mass of 330.398 Da and a monoisotopic mass of 330.092590 Da .
Synthesis Analysis
The synthesis of Bis(4-allyloxyphenyl)sulfone involves a solvent-free Claisen rearrangement under microwave irradiation for 5 minutes . This process yields high amounts of bis(3-allyl-4-hydroxyphenyl) sulfone, which has been synthesized conventionally over 2–30 hours as a color developer for heat- or pressure-sensitive recording in the industry .Molecular Structure Analysis
The molecular structure of Bis(4-allyloxyphenyl)sulfone is characterized by the presence of 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds . It has an ACD/LogP of 4.44 and an ACD/LogD (pH 7.4) of 3.67 .Chemical Reactions Analysis
The primary chemical reaction involving Bis(4-allyloxyphenyl)sulfone is the Claisen rearrangement . This reaction, when performed under microwave irradiation in a solvent-free environment, results in the formation of bis(3-allyl-4-hydroxyphenyl) sulfone .Physical And Chemical Properties Analysis
Bis(4-allyloxyphenyl)sulfone has a density of 1.2±0.1 g/cm3, a boiling point of 500.7±45.0 °C at 760 mmHg, and a flash point of 256.6±28.7 °C . Its vapor pressure is 0.0±1.2 mmHg at 25°C, and it has an enthalpy of vaporization of 74.0±3.0 kJ/mol . The compound’s refractive index is 1.559, and it has a molar refractivity of 91.1±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Heat- or Pressure-Sensitive Recording Materials
Bis(4-allyloxyphenyl)sulfone is used in the synthesis of color developers for heat- or pressure-sensitive recording materials. The Claisen rearrangement of this compound under microwave irradiation yields bis(3-allyl-4-hydroxyphenyl) sulfone, which is a key intermediate for such applications .
High-Performance Polymers
This compound is a monomer in the creation of aromatic polysulfones, which are high-performance polymers with excellent chemical and thermal stability, strength, flexibility, and transparency. These materials are used in engineering, electronics, electrical engineering, and aerospace industries due to their high vitrification temperature and good film-forming properties .
Fuel Cell Membranes
Aromatic polysulfones derived from Bis(4-allyloxyphenyl)sulfone serve as proton- and anion-exchange membranes in fuel cells. These membranes are crucial for the energy sector, particularly in electric vehicle construction and other sustainable energy applications .
Chemical Reactivity Modulation
The sulfone group in Bis(4-allyloxyphenyl)sulfone can act as a temporary modulator of chemical reactivity. This property is valuable in synthetic organic chemistry, where it can be used to control reaction pathways and create complex molecules .
Solvent Resistance
Polymers synthesized from Bis(4-allyloxyphenyl)sulfone exhibit low permeability to most liquids and gases, along with minimal moisture absorption capacity. These characteristics make them suitable for applications requiring solvent resistance, such as in the petrochemical and gas industry .
Adhesion and Coating Applications
Due to its good adhesion characteristics, Bis(4-allyloxyphenyl)sulfone-based polymers are used in coatings and adhesives. They provide high resistance to outer loads at elevated temperatures, which is beneficial for various industrial applications .
Eigenschaften
IUPAC Name |
1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4S/c1-3-13-21-15-5-9-17(10-6-15)23(19,20)18-11-7-16(8-12-18)22-14-4-2/h3-12H,1-2,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNVYDTYJZSTKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961750 | |
| Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41481-63-4 | |
| Record name | 41481-63-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using microwave irradiation for the Claisen rearrangement of bis(4-allyloxyphenyl)sulfone compared to conventional heating methods?
A1: The research paper demonstrates that utilizing microwave irradiation for the Claisen rearrangement of bis(4-allyloxyphenyl)sulfone offers significant advantages over traditional heating methods []. These advantages include:
- Significantly reduced reaction time: Microwave irradiation enables the reaction to complete in just 5 minutes []. This contrasts sharply with conventional heating, which necessitates reaction times ranging from 2 to 30 hours []. This dramatic reduction in reaction time highlights the efficiency of microwave-assisted synthesis.
- Solvent-free conditions: The microwave-assisted approach allows the reaction to proceed efficiently under solvent-free conditions []. This eliminates the need for potentially hazardous and environmentally unfriendly solvents, aligning with green chemistry principles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

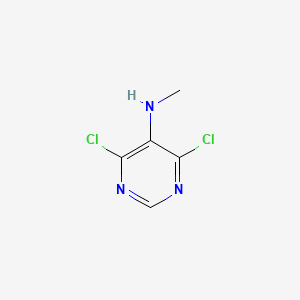
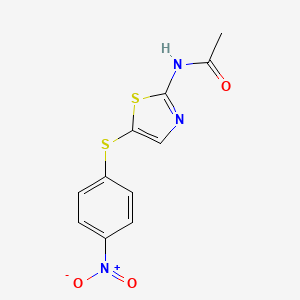
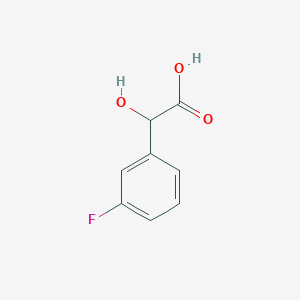

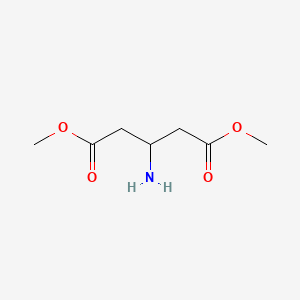
![(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1331125.png)
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1331127.png)
